Picoprazole
Overview
Description
Picoprazole is a proton pump inhibitor that specifically targets the hydrogen potassium ATPase enzyme, which is responsible for the final step in the secretion of gastric acid. This compound has been studied for its potential in treating acid-related diseases such as gastroesophageal reflux disease and peptic ulcer disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picoprazole involves the optimization of the benzimidazole structure. The addition of substituents to the pyridine ring increases its pKa value, which enhances its accumulation within the parietal cell and increases the rate of acid-mediated conversion to the active form . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in public literature. it is known that the production involves the use of advanced pharmaceutical technologies to ensure the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Picoprazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Various substitution reactions can occur on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles and pyridines, which are crucial intermediates in the synthesis of this compound .
Scientific Research Applications
Picoprazole has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying proton pump inhibitors.
Biology: Investigated for its effects on cellular processes involving acid secretion.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Picoprazole exerts its effects by covalently binding to the hydrogen potassium ATPase enzyme at the secretory surface of gastric parietal cells. This binding inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding is irreversible, leading to a prolonged duration of action .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
Uniqueness
Picoprazole is unique due to its specific binding affinity and the structural modifications that enhance its stability and efficacy. Unlike some other proton pump inhibitors, this compound has been optimized to reduce toxicity in the thyroid gland and blood vessels .
Properties
IUPAC Name |
methyl 6-methyl-2-[(3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-5-4-6-18-15(10)9-24(22)17-19-13-7-11(2)12(16(21)23-3)8-14(13)20-17/h4-8H,9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMECARUIRCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CS(=O)C2=NC3=C(N2)C=C(C(=C3)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868463 | |
Record name | Methyl 6-methyl-2-[(3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80868463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78090-11-6 | |
Record name | Picoprazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078090116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PICOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S882YC38OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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